2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines
Preparation Methods
The synthesis of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves the formation of the azetidine ring followed by functionalization. . This method efficiently produces functionalized azetidines, although it has inherent challenges. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using specific catalysts or reaction environments to facilitate the formation of the azetidine ring.
Chemical Reactions Analysis
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide undergoes various types of chemical reactions due to the strain-driven reactivity of the azetidine ring. Common reactions include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace existing groups on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Azetidines, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and proteins, potentially inhibiting their function or altering their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide can be compared to other azetidine derivatives and similar compounds:
Azetidine-2-ones: These compounds have a similar four-membered ring structure but differ in their functional groups and reactivity.
Aziridines: While also nitrogen-containing heterocycles, aziridines have a three-membered ring and exhibit different reactivity due to their higher ring strain.
Pyrrolidines: These five-membered ring compounds are less strained and have different chemical properties compared to azetidines. The uniqueness of this compound lies in its specific functional groups and the balance of stability and reactivity provided by the azetidine ring.
Properties
IUPAC Name |
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-9(2-4-11)8-15-12(16)5-10-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVITQJFYKHDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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